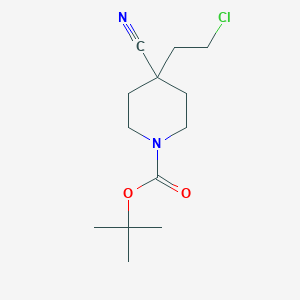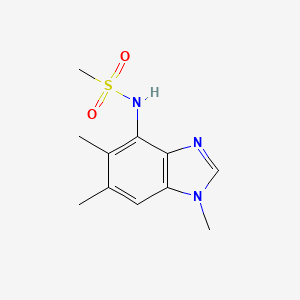
N-(1,5,6-trimethyl-1H-1,3-benzimidazol-4-yl)methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(1,5,6-trimethyl-1H-1,3-benzimidazol-4-yl)methanesulfonamide, also known as TMB-4, is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. TMB-4 has been shown to possess antibacterial, antifungal, and antiviral properties, making it a promising candidate for the development of new drugs.
Scientific Research Applications
Selective Mesylation
N-(1,5,6-trimethyl-1H-1,3-benzimidazol-4-yl)methanesulfonamide is related to compounds that have been used in selective mesylation. For example, 1H-Benzotriazol-1-yl methanesulfonate, a similar compound, effectively differentiates between amino groups in a molecule, selectively mesylating at primary amino groups over secondary ones, especially in the presence of hydroxy groups (Sun Young Kim et al., 1999).
Synthesis and Biological Activity
A related compound, 4- and 6-(1-alkyl/aryl-1H-benzimidazol-2-yl)benzene-1,3-diols, has been synthesized via a one-pot process and shown to exhibit significant antiproliferative properties against various human cancer cell lines (M. Karpińska et al., 2012).
Catalyst in Synthesis
Poly(N, N′-dibromo-N-ethyl-benzene-1,3-di-sulfonamide) and similar compounds have been used as catalysts in the synthesis of benzimidazoles, demonstrating their effectiveness in one-pot syntheses with good to high yield (R. Ghorbani‐Vaghei et al., 2010).
Structural Studies
Structural studies have been conducted on related compounds, such as bis(benzimidazol-1-yl)methane, to understand their crystal and molecular structures. These studies provide insight into how such compounds interact and form larger structures (Y. Fang et al., 2011).
Development of New Reagents
Compounds like N,N'-Bis-(1H-benzimidazol-2-yl)-isophthalamide have been developed and investigated for their potential use in various applications, such as additives in sulfonated polymer membranes for direct methanol fuel cells (W. Li et al., 2008).
properties
IUPAC Name |
N-(1,5,6-trimethylbenzimidazol-4-yl)methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O2S/c1-7-5-9-11(12-6-14(9)3)10(8(7)2)13-17(4,15)16/h5-6,13H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMGDGMVDJHWBQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C1C)NS(=O)(=O)C)N=CN2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,5,6-trimethyl-1H-1,3-benzimidazol-4-yl)methanesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

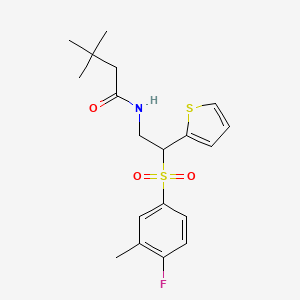
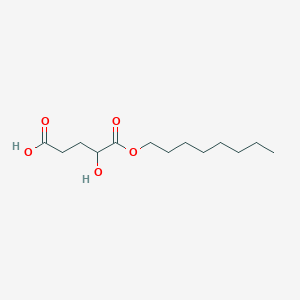
![N-[4-[2-benzoyl-3-(2-methoxyphenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide](/img/structure/B2420419.png)
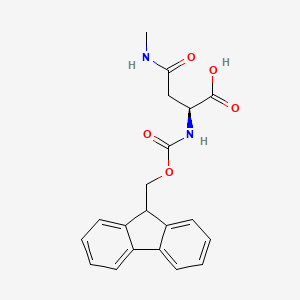
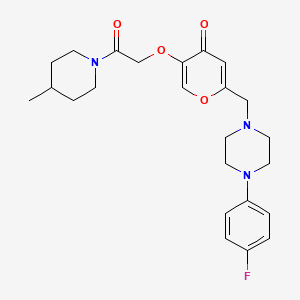


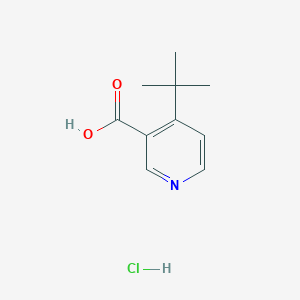
![N-(3,4-dimethoxyphenyl)-2-(9-(3,4-dimethylphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)acetamide](/img/no-structure.png)
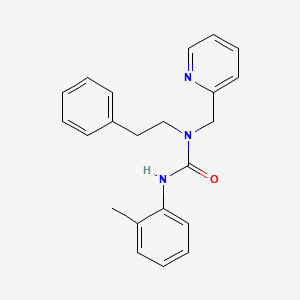
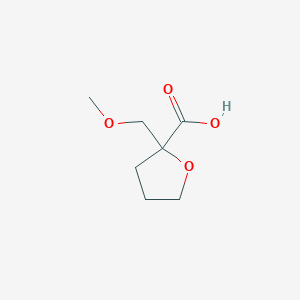
![1-(8,10-Dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-(thiophen-2-yl)urea](/img/structure/B2420436.png)
![1-bromo-4-[(2S)-1,1,2,3,3,3-hexafluoropropoxy]benzene](/img/structure/B2420438.png)
